molecular formula C9H9BrN2OS B13184177 {3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol

{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol

Cat. No.: B13184177
M. Wt: 273.15 g/mol
InChI Key: SZVDGXVBNGXKGZ-UHFFFAOYSA-N
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Description

{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol typically involves the reaction of a brominated thiazole derivative with a pyridine derivative under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with pyridine derivatives in the presence of ethanol and triethylamine . The reaction conditions often include heating and the use of a solvent such as ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various solvents such as ethanol and chloroform . Reaction conditions often involve heating and the use of catalysts or bases like triethylamine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the thiazole-pyridine scaffold. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H9BrN2OS

Molecular Weight

273.15 g/mol

IUPAC Name

(3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)methanol

InChI

InChI=1S/C9H9BrN2OS/c1-4-6(3-13)5(2)11-9-7(4)8(10)12-14-9/h13H,3H2,1-2H3

InChI Key

SZVDGXVBNGXKGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C(=NS2)Br)C)CO

Origin of Product

United States

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